molecular formula C20H22N6O3S2 B2524711 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 685860-72-4

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2524711
CAS No.: 685860-72-4
M. Wt: 458.56
InChI Key: LRILJPRYGFUDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O3S2 and its molecular weight is 458.56. The purity is usually 95%.
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Biological Activity

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

  • Molecular Formula : C24H24N6O2S2
  • Molecular Weight : 492.6 g/mol
  • IUPAC Name : 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-morpholino-1,3-dimethylpurine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the benzo[d]thiazole moiety is crucial for its binding affinity to these targets. The compound may modulate enzyme activities or receptor functions, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to This compound . For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound ASW48027.42Induces apoptosis via caspase activation
Compound BHCT11623.12Inhibits tubulin polymerization
Compound CCaco-233.14Modulates cell cycle progression

These findings suggest that derivatives of this compound can effectively inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory response. By reducing the production of pro-inflammatory mediators, it demonstrates potential as an anti-inflammatory agent.

Case Studies

  • Study on Anticancer Properties
    • A recent study focused on the synthesis and evaluation of various purine derivatives including the compound . The results indicated significant cytotoxicity against several cancer cell lines (e.g., A549 and MCF-7), with IC50 values ranging from 0.15 to 1.52 µM depending on the specific structural modifications made to the purine core .
  • Mechanistic Insights
    • Research highlighted that the mechanism by which these compounds exert their effects involves modulation of key signaling pathways associated with cell growth and apoptosis. In particular, compounds containing the benzo[d]thiazole moiety were found to enhance the induction of apoptosis in cancer cells by activating caspase pathways .

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S2/c1-23-16-15(17(27)24(2)20(23)28)26(18(22-16)25-7-10-29-11-8-25)9-12-30-19-21-13-5-3-4-6-14(13)31-19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILJPRYGFUDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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